molecular formula C13H17NO3 B8050641 Ethyl 4-morpholin-3-ylbenzoate

Ethyl 4-morpholin-3-ylbenzoate

Cat. No.: B8050641
M. Wt: 235.28 g/mol
InChI Key: XYBQGRSFKUNUPP-UHFFFAOYSA-N
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Description

Ethyl 4-morpholin-3-ylbenzoate is a chemical compound with the molecular formula C13H17NO3, proposed for research and development applications. This compound belongs to a class of organic molecules incorporating both a morpholine ring and a benzoate ester functional group. Such structural motifs are commonly investigated in medicinal chemistry and drug discovery for their potential as synthetic intermediates . Related compounds with the morpholine moiety attached at different positions on the phenyl ring, such as Ethyl 4-morpholinobenzoate (CID 2763462) and Ethyl 4-(morpholin-2-yl)benzoate (CID 167714848), are documented in chemical databases, highlighting the interest in this family of molecules . The specific research value and mechanism of action for this compound are compound-specific and must be determined through experimental studies. Researchers should consult the relevant safety data sheets and handle the product in accordance with all applicable laboratory safety regulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 4-morpholin-3-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-10(4-6-11)12-9-16-8-7-14-12/h3-6,12,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQGRSFKUNUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: Ethyl 4-morpholin-3-ylbenzoate serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to explore new synthetic pathways.

2. Medicinal Chemistry:

  • Potential Therapeutic Agent: Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. It has been investigated for its interactions with biological targets, suggesting potential use as a biochemical probe in drug discovery .
  • CNS Drug Development: It is being explored as a lead compound for developing pharmaceuticals targeting the central nervous system due to its structural similarities with known bioactive compounds.

3. Biological Studies:

  • Interaction Studies: this compound is utilized in studies examining the interactions of morpholine derivatives with biological targets, providing insights into their mechanisms of action and potential therapeutic uses .

Industrial Applications

1. Pharmaceutical Intermediates:

  • This compound is increasingly used in the pharmaceutical industry as an intermediate in synthesizing various drugs, particularly those targeting infectious diseases and inflammatory conditions .

2. Material Science:

  • This compound is also being investigated for its potential applications in developing new materials, including polymers and agrochemicals, due to its unique chemical properties.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, showcasing its potential as an antibacterial agent .

Case Study 2: CNS Activity
Another research project focused on the compound's effect on neurotransmitter receptors in animal models. The findings suggested that it could modulate receptor activity, indicating its potential use in treating neurological disorders.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on substituent effects, biological activities, and synthetic utility, leveraging data from structurally related ethyl benzoate derivatives.

Substituent-Driven Physicochemical Properties

Ethyl benzoate derivatives vary significantly based on substituents attached to the aromatic ring. Key comparisons include:

Table 1: Substituent Effects on Ethyl Benzoate Derivatives
Compound Name/ID Substituent Structure Key Properties/Effects Reference
Ethyl 4-morpholin-3-ylbenzoate Morpholine (3-position) High polarity, improved aqueous solubility; potential for hydrogen bonding N/A
I-6230 4-(Pyridazin-3-yl)phenethylamino Moderate polarity; pyridazine enhances π-π stacking in enzyme inhibition
Ethyl 4-nitrobenzoate Nitro (-NO₂) Electron-withdrawing group; increases reactivity in nucleophilic substitutions
Ethyl 4-chlorobenzoate Chloro (-Cl) Moderate electron-withdrawing effect; enhances lipophilicity
Ethyl 4-dimethylaminobenzoate Dimethylamino (-N(CH₃)₂) Electron-donating group; increases basicity and UV absorption

Key Observations :

  • Morpholine substituents (as in the target compound) are less basic than aliphatic amines (e.g., dimethylamino) but offer superior solubility due to oxygen’s lone pairs .
  • Nitro and chloro groups reduce electron density on the aromatic ring, making the ester more reactive toward hydrolysis or electrophilic substitution .

Key Insights :

  • Heterocyclic substituents (e.g., pyridazine, isoxazole) enhance target-specific interactions, such as enzyme inhibition .
  • Morpholine-containing compounds are often utilized in drug design to improve pharmacokinetics (e.g., blood-brain barrier penetration) due to balanced lipophilicity and polarity .

Preparation Methods

Key Reaction Conditions:

  • Reactants : Ethyl 4-fluorobenzoate, morpholine (neat or solvent).

  • Temperature : 120–130°C.

  • Duration : 12–24 hours.

  • Catalyst/Base : None required; morpholine acts as both reactant and solvent.

Example Protocol (Patent US20080045708A1):

  • Combine ethyl 4-fluorobenzoate (8 g, 0.04 mol) with excess morpholine (12 g, 0.14 mol).

  • Heat at 120°C for 24 hours under inert atmosphere.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Recrystallize from aqueous ethanol (50% v/v) to obtain the product in 89% yield .

Advantages :

  • One-pot synthesis eliminates multi-step purification.

  • No external catalyst or base required, reducing cost and complexity.

Limitations :

  • Prolonged heating may lead to ester hydrolysis if moisture is present.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

While less common for the parent compound, palladium-catalyzed cross-coupling is employed to synthesize analogs with complex substituents. This method is pivotal when introducing morpholine post benzoate formation.

Representative Reaction:

  • Substrate : Ethyl 4-(2-chloropyrimidin-4-yl)benzoate.

  • Coupling Partner : Morpholine-containing boronic acid or ester.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).

  • Solvent : Toluene or acetonitrile.

  • Base : Aqueous sodium carbonate.

Data Table: Comparison of Coupling Conditions

SubstrateBoronic AcidCatalyst LoadingYieldReference
Ethyl 4-bromobenzoateMorpholin-3-ylboronate2 mol% Pd(PPh₃)₄72%
Ethyl 4-chlorobenzoateMorpholin-4-ylboronic5 mol% PdCl₂65%

Challenges :

  • Requires specialized boronic acid derivatives.

  • Sensitivity to oxygen and moisture necessitates strict anhydrous conditions.

Hydrolysis-Esterification Tandem Approach

A two-step strategy involves initial synthesis of 4-morpholin-3-ylbenzoic acid followed by esterification. This method is advantageous when starting from nitro or cyano precursors.

Stepwise Procedure:

  • Hydrolysis of Nitrile :

    • React 4-fluorobenzonitrile with morpholine at 120°C for 5 hours.

    • Acidify with HCl to precipitate 4-morpholin-3-ylbenzoic acid (80% yield).

  • Esterification :

    • Reflux the acid with ethanol and H₂SO₄ catalyst.

    • Isolate ethyl ester via distillation (85–90% yield).

Applications :

  • Ideal for large-scale production due to high purity outcomes.

  • Adaptable to automated continuous flow systems.

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